2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9579514
InChI: InChI=1S/C13H11Cl2N3O3S2/c14-9-6-10(15)11(23(20,21)18-7-1-2-7)5-8(9)12(19)17-13-16-3-4-22-13/h3-7,18H,1-2H2,(H,16,17,19)
SMILES: C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl
Molecular Formula: C13H11Cl2N3O3S2
Molecular Weight: 392.3 g/mol

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC9579514

Molecular Formula: C13H11Cl2N3O3S2

Molecular Weight: 392.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide -

Specification

Molecular Formula C13H11Cl2N3O3S2
Molecular Weight 392.3 g/mol
IUPAC Name 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C13H11Cl2N3O3S2/c14-9-6-10(15)11(23(20,21)18-7-1-2-7)5-8(9)12(19)17-13-16-3-4-22-13/h3-7,18H,1-2H2,(H,16,17,19)
Standard InChI Key ZOMQOICETVCWTK-UHFFFAOYSA-N
SMILES C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl
Canonical SMILES C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzamide core substituted at positions 2 and 4 with chlorine atoms, a cyclopropylsulfamoyl group at position 5, and a thiazol-2-yl amide moiety (Figure 1). Key structural attributes include:

  • Chlorine substituents: Enhance electrophilicity and influence binding interactions with biological targets.

  • Cyclopropylsulfamoyl group: Introduces steric constraints and potential hydrogen-bonding capabilities.

  • Thiazole ring: A heterocyclic component known to modulate pharmacokinetic properties and target selectivity.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-(Cyclopropylsulfamoyl)-N-(1,3-Thiazol-2-yl)Benzamide

PropertyValue
Molecular FormulaC₁₃H₁₁Cl₂N₃O₃S₂
Molecular Weight392.3 g/mol
IUPAC Name2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
SMILESC1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl
Canonical SMILESC1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl
PubChem CID5301318

Synthetic Pathways and Optimization

Key Intermediate: 2,4-Dichloro-5-Sulfamoylbenzoic Acid

The synthesis of related benzamide derivatives often begins with 2,4-dichloro-5-sulfamoylbenzoic acid, as described in a patented green synthesis route :

  • Sulfonation: 2,4-dichlorobenzoic acid reacts with chlorosulfonic acid in the presence of sodium sulfate and N-methylpyrrolidone (NMP) at 145°C .

  • Ammoniation: The intermediate sulfonyl chloride undergoes reaction with ammonia at 0–5°C to form the sulfamoyl group .

  • Acidification and Purification: Crude product is acidified, washed, and recrystallized using ethanol .

Research Gaps and Future Directions

Despite its promising scaffold, direct pharmacological data for 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide remain limited. Critical research priorities include:

  • In Vitro Screening: Broad-spectrum testing against bacterial, fungal, and cancer cell lines.

  • ADMET Profiling: Evaluation of absorption, distribution, metabolism, excretion, and toxicity.

  • Crystallographic Studies: Elucidating binding modes with target enzymes like DHPS or kinases.

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